6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Description
Classification and Nomenclature in Spirocyclic Chemistry
The nomenclature of this compound follows the systematic International Union of Pure and Applied Chemistry conventions established specifically for spirocyclic compounds. According to the fundamental principles of spiro compound naming, the term "spiro" indicates the presence of two rings sharing a single common atom, designated as the spiro atom. In the case of azaspiro[2.5]octane systems, the numerical descriptor [2.5] denotes the number of atoms in each ring excluding the spiro carbon, with the smaller ring listed first, indicating a three-membered ring connected to a six-membered ring through a quaternary carbon center. The complete systematic name reflects the presence of nitrogen at position 6 of the eight-atom spirocyclic framework, hence the "aza" prefix, while the benzyloxycarbonyl substituent at the same nitrogen position and the carboxylic acid group at position 1 complete the nomenclature.
Spirocyclic compounds are fundamentally classified as bicyclic structures where two rings intersect at exactly one atom, distinguishing them from other multicyclic systems such as fused or bridged rings. The spiro carbon atom in these systems adopts tetrahedral geometry, creating a three-dimensional molecular architecture that imparts unique conformational and electronic properties. Within the broader category of spirocycles, heterocyclic spiro compounds like azaspiro[2.5]octanes contain at least one heteroatom within the ring structure, which significantly influences their chemical reactivity and biological activity compared to their carbocyclic counterparts. The systematic numbering of atoms in spirocyclic nomenclature begins from a ring atom adjacent to the spiro carbon, proceeding through the smaller ring first, then through the spiro carbon, and finally around the larger ring, ensuring that substituents receive the lowest possible numerical designations.
The stereochemical considerations in azaspiro[2.5]octane derivatives are particularly important, as evidenced by the existence of specific enantiomers such as the (S)-configuration variant documented in chemical databases. The three-dimensional nature of spirocyclic frameworks enables the formation of distinct stereoisomers, which can exhibit dramatically different biological activities and synthetic utilities. The rigid spirocyclic core restricts conformational flexibility compared to acyclic or monocyclic analogs, leading to well-defined spatial arrangements of functional groups that can enhance selectivity in biological interactions. Modern chemical databases recognize multiple synonymous naming conventions for these compounds, including variations in punctuation and spacing, such as "6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid" and "this compound".
Significance of Azaspiro[2.5]octane Scaffolds in Research
Azaspiro[2.5]octane scaffolds have emerged as highly valued structural motifs in contemporary pharmaceutical and medicinal chemistry research due to their unique three-dimensional architecture and synthetic versatility. Recent investigations have demonstrated that spirocyclic compounds containing nitrogen heteroatoms exhibit enhanced biological activity profiles compared to traditional flat aromatic systems, primarily attributed to their ability to access unexplored chemical space characterized by high sp³ carbon content. The azaspiro[2.5]octane framework provides a rigid scaffold that constrains molecular conformation while presenting functional groups in precise spatial orientations, enabling selective interactions with biological targets such as G protein-coupled receptors and enzymes.
Contemporary research has identified azaspiro[2.5]octane derivatives as potent and selective antagonists of muscarinic acetylcholine receptor subtype 4, with chiral variants demonstrating exceptional selectivity profiles across multiple species. The structural rigidity inherent in the spirocyclic framework reduces conformational entropy penalties associated with target binding, potentially leading to enhanced binding affinity and selectivity compared to more flexible molecular architectures. Synthetic methodologies for constructing azaspiro[2.5]octane scaffolds have advanced significantly, with enzymatic stereodivergent synthesis platforms enabling access to both enantiomers with excellent diastereo- and enantioselectivity. These biocatalytic approaches utilize engineered protoglobin-based enzymes operating under environmentally benign conditions, demonstrating scalability to gram quantities with substrate concentrations reaching 150 millimolar.
The pharmaceutical relevance of azaspiro[2.5]octane compounds extends to their role as synthetic intermediates in the preparation of more complex bioactive molecules. Patent literature documents synthetic routes for diazaspiro[2.5]octane compounds, highlighting their utility as building blocks for pharmaceutical applications. The incorporation of protecting groups such as benzyloxycarbonyl enables selective functionalization strategies, allowing for the controlled introduction of diverse substituents while maintaining the integrity of the spirocyclic core. Research into spirocyclic chemical space has revealed that current bioactive spirocycles display notable scaffold diversity but contain only limited combinations of differently sized rings, suggesting significant potential for further expansion of this chemical space for drug discovery applications.
Historical Development and Discovery Context
The historical development of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer, who in 1900 identified and characterized the first spiro compound, establishing the foundational nomenclature that remains in use today. The term "spirane" was originally proposed by von Baeyer for bicyclic compounds with one common atom connecting both rings, laying the groundwork for subsequent systematic nomenclature development. The evolution of spiro compound classification was further advanced by Radulescu, who recognized the necessity of naming each ring system separately while specifying the details of spiro-fusion, leading to more comprehensive naming conventions.
The development of azaspiro[2.5]octane chemistry emerged as part of the broader exploration of heterocyclic spirocycles during the mid-20th century, driven by synthetic organic chemists seeking to expand accessible chemical space beyond traditional aromatic frameworks. The introduction of nitrogen heteroatoms into spirocyclic systems opened new avenues for biological activity, as nitrogen-containing heterocycles frequently exhibit enhanced pharmacological properties. The systematic study of azaspiro compounds gained momentum with advances in synthetic methodology, particularly the development of reliable cyclopropanation techniques for constructing the strained three-membered ring component of the [2.5] framework.
The specific compound this compound emerged within the context of protecting group chemistry development, where benzyloxycarbonyl groups became recognized as versatile and removable protecting groups for amino functions. The synthesis and characterization of this compound likely occurred during the systematic exploration of azaspiro[2.5]octane derivatives for pharmaceutical applications, as evidenced by its cataloging in major chemical databases with the Chemical Abstracts Service number 147610-85-3. The recognition of spirocyclic compounds as privileged structures in drug discovery catalyzed intensive research into their synthesis and biological evaluation, leading to the current understanding of their therapeutic potential.
The contemporary significance of azaspiro[2.5]octane derivatives became particularly evident with the development of asymmetric synthetic methodologies and the recognition of their utility in accessing unexplored chemical space. Recent patent filings and research publications demonstrate continued interest in these compounds as pharmaceutical intermediates and bioactive molecules, reflecting their established importance in modern medicinal chemistry. The historical trajectory from von Baeyer's initial spiro compound identification to current applications in drug discovery illustrates the evolution of spirocyclic chemistry from fundamental structural curiosity to essential pharmaceutical scaffold.
Properties
IUPAC Name |
6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCMBUJUFOXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682161 | |
| Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147610-85-3 | |
| Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the benzyloxycarbonyl group. One common method includes the reaction of a suitable azaspiro compound with benzyl chloroformate under basic conditions to introduce the benzyloxycarbonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or reduce other functional groups within the molecule.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the benzyloxycarbonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its unique properties can enhance the efficacy and selectivity of the final products.
Mechanism of Action
The mechanism of action of 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites within the molecule. Additionally, the spirocyclic structure can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
*Estimated values based on structural analogs.
Key Differentiators
Protecting Group Chemistry :
- Cbz vs. Boc: Cbz (Target Compound): Cleaved via hydrogenolysis (H₂/Pd-C), compatible with acid-sensitive intermediates . Boc (CAS 871727-05-8): Removed with trifluoroacetic acid (TFA), ideal for base-sensitive substrates .
- Fmoc (CAS 2138387-52-5) : Base-labile (piperidine), preferred in solid-phase peptide synthesis for orthogonal deprotection .
Stereochemical Considerations :
- The (R)-enantiomer (CAS 1539277-98-9) may exhibit distinct biological activity compared to the racemic mixture, emphasizing the importance of stereochemistry in drug design .
Functional Group Modifications :
- Esterification (CAS 77211-75-7) : The benzyl ester derivative lacks the carboxylic acid’s reactivity, requiring hydrolysis for further functionalization .
- Fluorination (1,1-Difluoro analog) : Fluorine atoms enhance lipophilicity and metabolic stability, critical for CNS-targeted therapeutics .
Spirocyclic Variations :
- Spiro[3.4]octane Derivatives: Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit expanded ring systems, altering steric and electronic profiles for specialized applications.
Biological Activity
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, with the CAS number 147610-85-3, is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a spirocyclic structure that contributes to its biological properties, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a protein degrader, influencing cellular pathways involved in protein homeostasis and degradation.
Key Mechanisms:
- Protein Degradation : The compound is part of a class known as protein degraders, which can selectively target and promote the degradation of specific proteins within cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity and Therapeutic Applications
The biological activities associated with this compound include:
- Antitumor Activity : Some studies have indicated that derivatives of spirocyclic compounds exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that such compounds may offer protective effects in neurodegenerative models, potentially through modulation of apoptotic pathways.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest at G1 phase |
Case Study 2: Neuroprotective Effects
In a neurodegenerative disease model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
| Treatment Condition | ROS Levels (Relative Units) | Cell Viability (%) |
|---|---|---|
| Control | 100 | 70 |
| Compound Treatment | 60 | 85 |
Q & A
Q. What are the key synthetic routes for 6-((benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via spirocyclic ring formation, often involving [2.5]octane scaffolds. A common approach includes coupling benzyloxycarbonyl-protected amines with cyclopropane carboxylic acid derivatives. Reaction optimization may involve adjusting temperature (e.g., 0–25°C), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., EDCI/HOBt for amide coupling). Monitoring by TLC or LC-MS ensures intermediate purity .
Q. How is the stereochemical configuration of the spirocyclic core validated?
The (S)-enantiomer’s stereochemistry is confirmed via X-ray crystallography or chiral HPLC. The InChIKey FQFCMBUJUFOXNL-CYBMUJFWSA-N ( ) specifies the absolute configuration. Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of the azaspiro ring and benzyloxycarbonyl group .
Q. What analytical techniques are critical for assessing purity and structural integrity?
High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (≥98% purity) are standard. For quantification, UV-Vis spectroscopy (λ ~250–280 nm, aromatic absorbance) and ¹H/¹³C NMR (e.g., δ 7.3 ppm for benzyl protons) are used. Elemental analysis ensures stoichiometric consistency .
Q. How should the compound be stored to maintain stability?
Store at room temperature in airtight containers under inert gas (N₂/Ar). The benzyloxycarbonyl group is moisture-sensitive; desiccants like silica gel are recommended. Avoid prolonged exposure to light to prevent photodegradation .
Advanced Research Questions
Q. What strategies resolve low solubility in aqueous buffers during biological assays?
Co-solvents (DMSO ≤10%) or pH adjustment (carboxylic acid pKa ~4–5) enhance solubility. Structural derivatives (e.g., tert-butyl esters, ) or nanoformulation (liposomes) improve bioavailability. Solubility parameters (logP = 1.9, ) guide solvent selection .
Q. How can reaction yields be improved for large-scale synthesis?
Flow chemistry reduces side reactions (e.g., ring-opening) by precise control of residence time. Catalytic asymmetric methods (e.g., chiral auxiliaries) enhance enantiomeric excess (ee >99%). Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, temperature gradients) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitutions?
The benzyloxycarbonyl group acts as a leaving group, with the sp²-hybridized carbonyl carbon facilitating nucleophilic attack. DFT calculations (e.g., Gaussian) model transition states, while kinetic studies (UV-Vis monitoring) reveal rate dependence on solvent polarity and base strength .
Q. How do structural modifications impact biological activity in related azaspiro compounds?
Replacing the benzyloxy group with trifluoromethyl () enhances metabolic stability. Ethynyl or carboxylic acid substitutions () alter target binding (e.g., kinase inhibition). SAR studies via in vitro assays (IC₅₀ profiling) correlate substituent effects with potency .
Q. What protocols validate enantiomeric purity during asymmetric synthesis?
Chiral stationary phase HPLC (CSP-HPLC) with UV detection (e.g., Chiralpak AD-H column) separates enantiomers. Polarimetry ([α]D²⁵ = specific rotation) and Mosher ester analysis confirm configuration. Racemization risks are assessed via thermal stability studies (TGA/DSC) .
Q. How is computational modeling used to predict the compound’s physicochemical properties?
Molecular dynamics (MD) simulations (AMBER/CHARMM) predict solubility and logP. Quantum mechanics (QM) calculations (e.g., COSMO-RS) estimate partition coefficients. Topological polar surface area (66.8 Ų, ) informs membrane permeability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
